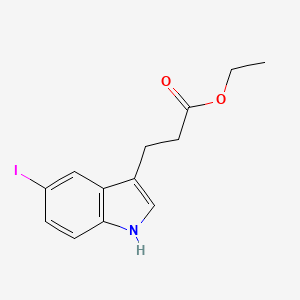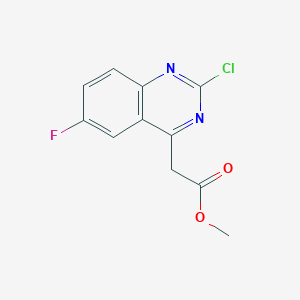
Methyl 2-Chloro-6-fluoroquinazoline-4-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-Chloro-6-fluoroquinazoline-4-acetate is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant applications in medicinal chemistry. This compound is characterized by the presence of a chloro and fluoro substituent on the quinazoline ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of Methyl 2-Chloro-6-fluoroquinazoline-4-acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-6-fluoroaniline.
Formation of Quinazoline Ring: The aniline derivative undergoes cyclization with appropriate reagents to form the quinazoline core.
Esterification: The resulting quinazoline intermediate is then esterified using methyl chloroacetate under basic conditions to yield this compound.
Industrial production methods often employ optimized reaction conditions, including the use of catalysts and controlled temperatures, to enhance yield and purity.
Analyse Des Réactions Chimiques
Methyl 2-Chloro-6-fluoroquinazoline-4-acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of the nitrogen atoms in the quinazoline ring.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 2-Chloro-6-fluoroquinazoline-4-acetate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of quinazoline derivatives.
Industrial Applications: It is employed in the development of agrochemicals and dyes due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Methyl 2-Chloro-6-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity and specificity towards these targets. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Methyl 2-Chloro-6-fluoroquinazoline-4-acetate can be compared with other quinazoline derivatives, such as:
2-Chloro-6-fluoroquinazoline: Lacks the ester group, leading to different reactivity and applications.
4-Chloro-6-fluoroquinazoline: Differently substituted, affecting its chemical behavior and biological activity.
The presence of the ester group in this compound makes it unique, providing additional sites for chemical modification and enhancing its versatility in various applications.
Propriétés
Formule moléculaire |
C11H8ClFN2O2 |
|---|---|
Poids moléculaire |
254.64 g/mol |
Nom IUPAC |
methyl 2-(2-chloro-6-fluoroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C11H8ClFN2O2/c1-17-10(16)5-9-7-4-6(13)2-3-8(7)14-11(12)15-9/h2-4H,5H2,1H3 |
Clé InChI |
UPLCQPQUQJHARR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=NC(=NC2=C1C=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


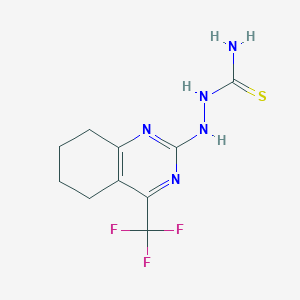
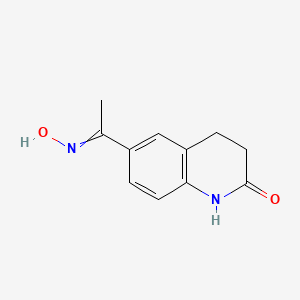
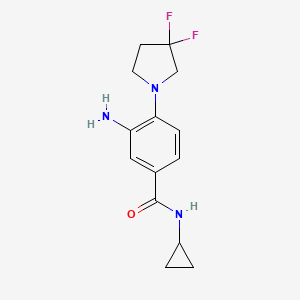
![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13715238.png)
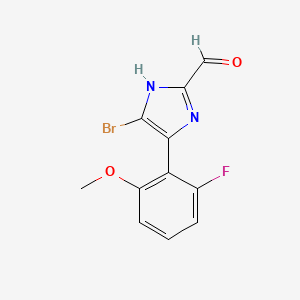

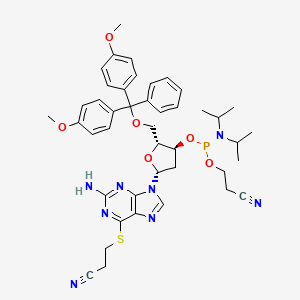
![Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate](/img/structure/B13715248.png)
![2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic Acid](/img/structure/B13715264.png)
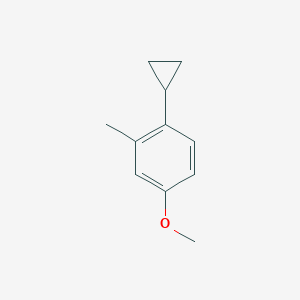


![[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide](/img/no-structure.png)
